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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of TDI-11055, a potent and orally bioavailable small-

molecule inhibitor of the Eleven-Nineteen Leukemia (ENL) protein. This document details its

mechanism of action, focusing on the displacement of the Super Elongation Complex (SEC)

from chromatin, and summarizes the key experimental data and protocols that validate its

therapeutic potential, particularly in acute myeloid leukemia (AML).

Introduction
The regulation of gene transcription is a cornerstone of cellular function, and its dysregulation

is a hallmark of cancer. The Super Elongation Complex (SEC) is a critical regulator of

transcriptional elongation, responsible for the rapid induction of gene expression.[1][2] A key

component of the SEC is the ENL protein, an epigenetic "reader" that recognizes acylated

histone tails via its YEATS domain.[3][4] This interaction tethers the SEC to chromatin,

facilitating the phosphorylation of RNA Polymerase II (Pol II) and promoting transcriptional

pause release.[2][5]

In certain malignancies, such as MLL-rearranged and NPM1-mutated AML, cancer cells are

highly dependent on ENL and the activity of the SEC to maintain oncogenic gene expression

programs, including those driven by MYC and HOXA cluster genes.[6][7][8]

TDI-11055 is a first-in-class, orally bioavailable small-molecule inhibitor designed to specifically

target the acyl-lysine binding pocket of the ENL YEATS domain.[3][9][10] By competitively
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inhibiting the interaction between ENL and acetylated histones, TDI-11055 effectively displaces

ENL, and consequently the entire SEC, from chromatin.[6][7][11] This action leads to the

suppression of transcription elongation at key oncogenes, inducing apoptosis and

differentiation in leukemia cells and demonstrating significant therapeutic efficacy in preclinical

models.[6][10] This document provides a comprehensive technical overview of the data and

methodologies supporting the mechanism and therapeutic utility of TDI-11055.

Mechanism of Action: ENL Inhibition and SEC
Displacement
The primary mechanism of action for TDI-11055 is the competitive inhibition of the ENL YEATS

domain. This domain is responsible for recognizing and binding to acylated histone tails, a key

step in localizing the SEC to target gene promoters.

Binding to ENL: TDI-11055 was designed to fit into the hydrophobic acyl-binding pocket of

the ENL YEATS domain, preventing its engagement with acylated histones on the chromatin.

[7][10]

ENL Displacement: By blocking this interaction, TDI-11055 causes the rapid dissociation of

ENL from its chromatin targets.[6][7] This has been demonstrated in cellular assays where

treatment with TDI-11055 leads to a substantial reduction in ENL occupancy at the

promoters of well-established leukemogenic genes like MYC and the HOXA cluster.[6][10]

SEC Complex Dissociation: ENL serves as a critical scaffold for the SEC. Its displacement

from chromatin leads to the subsequent dissociation of other core SEC components,

including AFF4 and CDK9 (part of P-TEFb).[3]

Impaired Transcription Elongation: The loss of the SEC from gene promoters prevents the P-

TEFb-mediated phosphorylation of RNA Polymerase II. This results in an accumulation of

paused Pol II and a failure to transition into productive transcription elongation, ultimately

leading to the suppression of oncogenic gene expression.[6][7][11]
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TDI-11055 Mechanism of Action
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Caption: TDI-11055 competitively inhibits the ENL-histone interaction, displacing the SEC.

Quantitative Data Summary
The efficacy and selectivity of TDI-11055 have been quantified through various biochemical

and cellular assays.

Table 1: Biochemical Inhibitory Activity and Binding
Affinity
This table summarizes the potency of TDI-11055 against YEATS domains from different

proteins.
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Target Domain Assay Type Result (IC₅₀)
Binding
Affinity (Kd)

Reference

ENL TR-FRET 0.05 µM 119 nM [7][10]

AF9 TR-FRET 0.07 µM Not Reported [7][10]

GAS41 TR-FRET > 100 µM Not Reported [7][10]

YEATS2 TR-FRET > 100 µM Not Reported [7][10]

Table 2: Cellular Activity in Leukemia Cell Lines
This table shows the effect of TDI-11055 on the viability of various human leukemia cell lines

after an 8-day treatment period.

Cell Line Subtype
ENL
Dependency

Result (IC₅₀) Reference

MV4;11 MLL-AF4 (MLL-r) High 0.10 µM [3]

MOLM-13 MLL-AF9 (MLL-r) High Not Specified [6][10]

OCI-AML2 MLL-AF6 (MLL-r) High Not Specified [6][10]

OCI-AML3 NPM1-mutated High Not Specified [6][10]

HL60 Non-MLL-r Low Minimal Effect [6][10]

K562 Non-MLL-r Low Minimal Effect [6][10]

Table 3: In Vivo Pharmacokinetics and Dosing
This table outlines key pharmacokinetic parameters and the dosing regimen used in preclinical

mouse models.
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Parameter Value / Condition Model Reference

Oral Bioavailability

(F%)
>100% Mouse [10]

Half-life (t1/2)
~5 hours (at higher

doses)
Mouse [10]

Efficacy Study Dose 200 mg/kg Mouse (PDX) [7]

Administration Route Oral (p.o.), daily (q.d.) Mouse (PDX) [7]

Key Experimental Protocols
The following sections detail the methodologies used to characterize TDI-11055.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
This biochemical assay was used to measure the ability of TDI-11055 to disrupt the interaction

between the ENL YEATS domain and acylated histone peptides.

Principle: A biotinylated histone H3 peptide acylated at lysine 27 (H3K27ac) is bound to a

streptavidin-terbium (donor fluorophore) conjugate. The recombinant GST-tagged ENL

YEATS domain is bound to an anti-GST antibody conjugated to d2 (acceptor fluorophore).

Proximity due to the protein-peptide interaction allows for FRET.

Procedure:

Reagents are combined in an assay buffer.

TDI-11055 is added in a dose-response concentration range.

The mixture is incubated to allow binding to reach equilibrium.

The FRET signal is measured using a plate reader. A decrease in signal indicates

inhibition of the interaction.

IC₅₀ values are calculated from the resulting dose-response curves.
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Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm that TDI-11055 directly binds to and stabilizes the ENL

protein in a cellular environment.

Principle: Ligand binding increases the thermal stability of a target protein.

Procedure:

MOLM-13 cells were treated with either DMSO (vehicle) or 5 µM TDI-11055 for 1 hour.[6]

Cell suspensions were aliquoted and heated to a range of temperatures for 3 minutes,

followed by cooling.[6]

Cells were lysed, and the soluble protein fraction was separated from the aggregated,

denatured protein by centrifugation.

The amount of soluble ENL protein remaining at each temperature was quantified by

immunoblotting.

A shift in the melting curve to higher temperatures in the TDI-11055-treated samples

indicates target engagement.[10]

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq was used to map the genome-wide occupancy of ENL and determine if TDI-11055
treatment displaces it from chromatin.

Principle: Proteins are cross-linked to DNA in vivo. The chromatin is sheared, and an

antibody specific to the protein of interest (ENL) is used to immunoprecipitate the protein-

DNA complexes. The associated DNA is then sequenced.

Procedure:

MV4;11 cells were treated with DMSO or 5 µM TDI-11055 for 30 minutes.[12]

Proteins were cross-linked to DNA using formaldehyde.
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Chromatin was extracted and sonicated to generate fragments.

An anti-ENL antibody was used to immunoprecipitate ENL-bound chromatin fragments.

Cross-links were reversed, and the purified DNA was prepared for next-generation

sequencing.

Sequencing reads were mapped to the human genome to identify ENL binding sites. A

reduction in signal at these sites in TDI-11055-treated cells confirms displacement.
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ChIP-seq Experimental Workflow
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Caption: Workflow for confirming ENL chromatin displacement via ChIP-seq analysis.
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In Vivo Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were used to

assess the in vivo efficacy of TDI-11055.

Principle: Human AML cells are implanted into immunodeficient mice to establish tumors.

The mice are then treated with the test compound to evaluate its effect on disease

progression.

Procedure:

Female NSG or NSGS mice were engrafted with human AML cells (e.g., MV4;11 cells or

primary patient samples) via tail-vein injection.[6][7]

Once leukemia was established, mice were randomized into treatment and vehicle control

groups.

The treatment group received TDI-11055 orally at a dose of 200 mg/kg daily.[7] The

control group received the vehicle solution.

Disease progression was monitored via bioluminescent imaging (for luciferase-expressing

cell lines) and assessment of animal health (e.g., body weight).

Efficacy was determined by comparing tumor burden and overall survival between the

treated and control groups.

Conclusion
TDI-11055 is a highly potent and selective inhibitor of the ENL YEATS domain that

demonstrates a clear mechanism of action involving the displacement of the Super Elongation

Complex from chromatin. By disrupting this critical interaction, TDI-11055 effectively

suppresses the transcription of key oncogenes required for the survival of MLL-rearranged and

NPM1-mutated AML cells. The robust preclinical data, including demonstrated in vivo efficacy

and favorable pharmacokinetic properties, establish ENL displacement as a promising

therapeutic strategy. These findings strongly support the continued clinical development of this

approach for molecularly defined subsets of AML.[6][9][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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